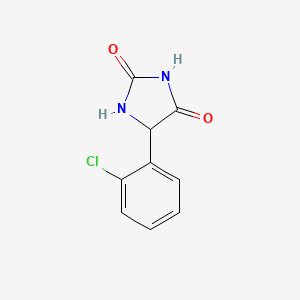

5-(2-Chlorophenyl)imidazolidine-2,4-dione

Description

Historical Context and Significance of Hydantoin (B18101) Derivatives in Chemical Research

The history of hydantoin dates back to 1861, when it was first isolated by Adolf von Baeyer during his research on uric acid. wikipedia.org A significant milestone in its chemical synthesis was achieved by Friedrich Urech in 1873, who developed the Urech hydantoin synthesis. wikipedia.org Since their discovery, hydantoin derivatives have become a focal point of extensive research due to their diverse pharmacological properties. wisdomlib.org

Hydantoins are recognized for a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties. wisdomlib.orgresearchgate.net This wide range of applications has cemented the importance of the hydantoin scaffold in the ongoing quest for novel therapeutic agents. nih.govwisdomlib.org Prominent examples of hydantoin-based drugs include phenytoin, an anticonvulsant, and nilutamide, used in cancer therapy, which highlight the therapeutic success of this chemical class. nih.govekb.eg

General Structural Architecture of the Imidazolidine-2,4-dione Scaffold

The fundamental structure of imidazolidine-2,4-dione consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. ekb.egontosight.ai This arrangement provides two hydrogen bond donors and two hydrogen bond acceptors, which are crucial for molecular interactions with biological targets. nih.govnih.gov

The versatility of the hydantoin scaffold lies in the potential for substitution at multiple positions on the ring, particularly at the C-5 position. researchgate.net This allows for the creation of a vast library of derivatives with tailored biological activities. researchgate.net The ability to easily modify the substituents enables researchers to optimize the pharmacological profile of these compounds. researchgate.netontosight.ai

Table 1: Key Structural Features of the Imidazolidine-2,4-dione Scaffold

| Feature | Description |

|---|---|

| Ring Structure | Five-membered heterocyclic ring |

| Heteroatoms | Two nitrogen atoms (positions 1 and 3) |

| Functional Groups | Two carbonyl groups (positions 2 and 4) |

| Hydrogen Bonding | Two hydrogen bond donors and two hydrogen bond acceptors nih.govnih.gov |

| Substitution Sites | Multiple positions available for chemical modification, notably C-5 researchgate.net |

Overview of Current Research Trajectories for 5-(2-Chlorophenyl)imidazolidine-2,4-dione and Structurally Related Congeners

Research into this compound and its analogs is driven by the diverse therapeutic potential of the 5-phenylhydantoin (B13835) substructure. While specific research on the 2-chloro substituted variant is not extensively detailed in numerous publications, the broader class of 5-phenylhydantoins is a subject of significant investigation.

Chemical Properties of this compound

The fundamental chemical properties of this compound have been computationally determined.

Table 2: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂O₂ nih.gov |

| Molecular Weight | 210.62 g/mol nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| IUPAC Name | this compound nih.gov |

Research on Structurally Related Congeners

The research trajectories for congeners of this compound are diverse, with a primary focus on their potential therapeutic applications.

Anticonvulsant Activity: A significant area of research for 5-phenylhydantoin derivatives is their potential as anticonvulsant agents. researchgate.net Studies have explored how different substituents on the phenyl ring and the hydantoin core influence their efficacy in seizure models. researchgate.netrsc.org For instance, some N-3 and C-5 substituted imidazolidines have shown promise as anticonvulsants. researchgate.netnih.gov

Anticancer Activity: The hydantoin scaffold is also being actively investigated for its anticancer properties. nih.govwisdomlib.org Research has shown that certain hydantoin-chromene hybrids exhibit significant antiproliferative activity against various cancer cell lines. wisdomlib.org Furthermore, some derivatives have been identified as inhibitors of proteins involved in cancer progression. ekb.egwisdomlib.org The design of new derivatives often involves bioisosteric replacement strategies to enhance their inhibitory activities against antiapoptotic proteins like Bcl-2. researchgate.net

Antimicrobial Activity: The antimicrobial potential of hydantoin derivatives is another active area of research. researchgate.netceon.rs Studies have synthesized and tested various imidazolidine-2,4-dione derivatives against different strains of bacteria and fungi to determine their efficacy. researchgate.netceon.rs

Other Therapeutic Areas: The versatility of the hydantoin scaffold has led to its exploration in other therapeutic areas as well. For example, certain arylpiperazine derivatives of 5-phenylhydantoin have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors, indicating potential applications in neurological disorders. nih.gov

Table 3: Summary of Research on 5-Phenylhydantoin Congeners

| Research Area | Findings |

|---|---|

| Anticonvulsant | 5-phenylhydantoins are a well-established class of anticonvulsants, with ongoing research into new derivatives with improved properties. researchgate.netbepls.com |

| Anticancer | Derivatives have shown antiproliferative activity and the ability to inhibit key proteins in cancer pathways. ekb.egwisdomlib.org |

| Antimicrobial | Various synthesized derivatives have demonstrated activity against bacterial and fungal strains. researchgate.netceon.rs |

| Neurological Disorders | Arylpiperazine derivatives show affinity for serotonin receptors, suggesting potential for treating neurological conditions. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGVTBDORBTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103029-09-0 | |

| Record name | 5-(2-chlorophenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Imidazolidine 2,4 Dione Derivatives

Classical and Contemporary Synthetic Approaches to the Imidazolidine-2,4-dione Ring System

The construction of the core hydantoin (B18101) heterocycle can be achieved through a variety of classical and modern synthetic methodologies. These approaches offer routes to a wide array of substituted derivatives, enabling the exploration of their chemical and biological properties.

Strecker Synthesis Adaptations for C-5 Substituted Imidazolidine-2,4-diones

The Strecker synthesis, originally developed for the production of α-amino acids, serves as a foundational concept for creating C-5 substituted hydantoins. wikipedia.org The classic Strecker reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com

A significant and widely used adaptation of this chemistry for the direct synthesis of hydantoins is the Bucherer–Bergs reaction . nih.govencyclopedia.pub This multicomponent reaction is one of the most convenient and general methods for preparing 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pub In this one-pot synthesis, a carbonyl compound (an aldehyde or a ketone) reacts with potassium or sodium cyanide and ammonium carbonate. alfa-chemistry.comwikipedia.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. Subsequent cyclization with carbon dioxide (derived from ammonium carbonate) yields the final hydantoin product. alfa-chemistry.com The versatility of the Bucherer-Bergs reaction allows for the use of various aliphatic and aromatic aldehydes and ketones, providing access to a diverse library of hydantoin derivatives. nih.govencyclopedia.pub

Table 1: Overview of the Bucherer-Bergs Reaction

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Provides the C-5 carbon and its substituent(s). | Aldehyde or Ketone |

| Cyanide Source | Provides the nitrile group for the aminonitrile intermediate. | KCN or NaCN |

| Ammonium Carbonate | Serves as the source of both ammonia and carbon dioxide. | (NH₄)₂CO₃ |

Knoevenagel Condensation in the Preparation of 5-Arylidene Imidazolidine-2,4-diones

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction utilized in the synthesis of 5-arylidene imidazolidine-2,4-diones. bohrium.comderpharmachemica.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as the C-5 position of the hydantoin ring, typically catalyzed by a weak base like piperidine or sodium acetate. semanticscholar.orgresearchgate.net

When an aromatic aldehyde is reacted with hydantoin under Knoevenagel conditions, a 5-arylidene hydantoin is formed. google.com This product contains an exocyclic double bond at the C-5 position. These 5-arylidene derivatives are not only important compounds in their own right but also serve as key intermediates. mdpi.com The arylidene double bond can be subsequently reduced to a single bond, providing a two-step pathway to 5-aryl hydantoins, offering an alternative to the direct, one-pot Bucherer-Bergs synthesis.

Cyclization Methods for Imidazolidine-2,4-dione Synthesis

Beyond the Strecker and Bucherer-Bergs reactions, several other cyclization strategies have been developed for the synthesis of the imidazolidine-2,4-dione ring. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

One common approach involves the reaction of α-amino acids or their esters with isocyanates. This reaction forms an N-carbamoyl amino acid intermediate, which can then undergo acid-catalyzed intramolecular cyclization and dehydration to yield a 3-substituted hydantoin. nih.gov Similarly, α-amino methyl ester hydrochlorides can react with carbamates to form ureido derivatives that cyclize under basic conditions. organic-chemistry.org

Another strategy is the intramolecular cyclization of appropriately substituted urea derivatives. For instance, (2,2-diethoxyethyl)ureas can react with C-nucleophiles in an acid-catalyzed reaction to afford substituted imidazolidin-2-ones, a related class of compounds. nih.gov Modern variations include multicomponent reactions like the Ugi reaction followed by a cyclization step, which can provide rapid access to complex hydantoin structures. organic-chemistry.org

Targeted Synthesis of 5-(2-Chlorophenyl)imidazolidine-2,4-dione and its Analogues

The synthesis of this compound relies on the application of the general methods described above, utilizing a specific chlorinated aromatic precursor.

Precursor Synthesis Strategies for Aryl-Substituted Hydantoins

The primary precursor required for the synthesis of this compound via the Bucherer-Bergs reaction is 2-chlorobenzaldehyde . This aromatic aldehyde is an important organic synthesis intermediate used in various industries, including pharmaceuticals and dyes. guidechem.comatamanchemicals.com

The most common industrial synthesis of 2-chlorobenzaldehyde starts from ortho-chlorotoluene. The process typically involves two main steps:

Chlorination: The methyl group of ortho-chlorotoluene is subjected to free-radical chlorination, often under UV irradiation, to form ortho-chlorobenzyl dichloride (also known as 2-chlorobenzal chloride). guidechem.comguidechem.com

Hydrolysis: The resulting ortho-chlorobenzyl dichloride is then hydrolyzed to yield 2-chlorobenzaldehyde. wikipedia.org This hydrolysis can be carried out using water in the presence of a catalyst like ferric chloride or by using concentrated sulfuric acid. guidechem.comprepchem.com

Alternative, more direct methods include the catalytic oxidation of ortho-chlorotoluene using manganese dioxide (MnO₂) as the catalyst. guidechem.com

Table 2: Selected Synthesis Methods for 2-Chlorobenzaldehyde

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| o-Chlorotoluene | 1. Cl₂, UV light; 2. H₂O, FeCl₃/ZnCl₂ | 2-Chlorobenzaldehyde | guidechem.comguidechem.com |

| o-Chlorotoluene | 1. Cl₂, UV light; 2. H₂SO₄ (conc.) | 2-Chlorobenzaldehyde | guidechem.comprepchem.com |

Optimization of Reaction Conditions and Yield Enhancement for Specific Halogenated Phenyl Derivatives

To synthesize this compound, 2-chlorobenzaldehyde is subjected to the Bucherer-Bergs reaction conditions with reagents like potassium cyanide and ammonium carbonate. nih.govencyclopedia.pub The optimization of this reaction is crucial for maximizing yield and purity, particularly when dealing with substituted aromatic aldehydes which may exhibit different reactivities.

Several factors can be adjusted to enhance the efficiency of hydantoin synthesis:

Solvent: While aqueous ethanol is standard, for less reactive or sterically hindered aldehydes, solvents such as acetamide or dimethylformamide have been recommended to improve yields. encyclopedia.pub

Temperature: The reaction is typically heated to around 60–70 °C. encyclopedia.pub Precise temperature control is necessary to balance the rate of reaction against potential side reactions or degradation of intermediates.

Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material without forming excessive byproducts.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes environmentally benign methods. The use of ultrasonic irradiation has been shown to enhance reaction rates, improve yields, and shorten reaction times in related condensation reactions, offering a green alternative to conventional heating. nih.gov One-pot, solvent-free protocols under grinding conditions have also been developed for the synthesis of hydantoins, providing excellent yields and simplifying workup procedures. scirp.org

While specific optimization data for this compound is not extensively detailed in the literature, the principles derived from the synthesis of other halogenated and substituted 5-arylhydantoins can be applied to achieve high efficiency.

Table 3: General Parameters for Optimization of 5-Arylhydantoin Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Base (e.g., piperidine, NaOAc) for Knoevenagel; Acid for cyclizations. | To facilitate the specific reaction mechanism (condensation, cyclization). |

| Temperature | 60-100 °C or Room Temperature with alternative energy sources. | To provide sufficient activation energy while minimizing byproduct formation. |

| Solvent | Ethanol, Acetic Acid, DMF, or solvent-free. | To ensure solubility of reactants and facilitate the reaction pathway. |

| Energy Source | Conventional heating, Microwave, Ultrasound. | To reduce reaction times and potentially increase yields. nih.gov |

Post-Synthetic Modifications and Functionalization of the Imidazolidine-2,4-dione Core

Post-synthetic modification of the imidazolidine-2,4-dione ring is a key strategy for the diversification of this important heterocyclic system. The nitrogen atoms and the C-5 position are particularly amenable to functionalization, allowing for the introduction of a variety of substituents and the construction of more complex molecular architectures.

The nitrogen atoms of the imidazolidine-2,4-dione ring can be readily alkylated or substituted, with the N3 position being a common site for modification. This functionalization is often employed to modulate the physicochemical and pharmacological properties of the resulting compounds.

A general approach to N3-alkylation involves the reaction of a 5-substituted imidazolidine-2,4-dione with an alkylating agent in the presence of a base. For instance, the synthesis of 5-(4'-chlorobenzylidene)-3-methylhydantoin has been achieved through the condensation of 3-methylhydantoin with 4-chlorobenzaldehyde. researchgate.net This demonstrates the feasibility of introducing small alkyl groups at the N3 position.

Similarly, 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives have been prepared through nucleophilic substitution at the N3 position using various alkyl and aryl groups. researchgate.net The reaction typically proceeds by deprotonation of the N3-H with a suitable base, followed by reaction with an electrophile. semanticscholar.org

Table 1: Examples of N3-Alkylation/Substitution of Imidazolidine-2,4-dione Derivatives

| Starting Material | Reagent | Product | Reference |

| 3-Methylhydantoin | 4-Chlorobenzaldehyde | 5-(4'-Chlorobenzylidene)-3-methylhydantoin | researchgate.net |

| 5,5-Diphenylimidazolidine-2,4-dione | Alkyl/Aryl halides | 3-Substituted 5,5-diphenylimidazolidine-2,4-dione | researchgate.net |

The C-5 position of the imidazolidine-2,4-dione ring is a versatile handle for introducing a wide range of substituents. The reactivity of this position allows for the synthesis of mono- and di-substituted derivatives with diverse functionalities.

One strategy for C-5 functionalization involves the alkylation of 5,5-bis(mercaptomethyl)-2,4-imidazolidinedione with various halomethylaromatic or halomethylheteroaromatic precursors. nih.gov This method allows for the introduction of two new substituents at the C-5 position. Alternatively, the Bucherer-Bergs reaction, starting from a ketone, can be employed to generate 5,5-disubstituted hydantoins. nih.gov

Furthermore, 5-methylene hydantoins can serve as intermediates for the introduction of amino-containing substituents. These compounds can be transformed into 5-aminomethyl-substituted hydantoins or 5-amino-5-methyl-disubstituted hydantoins. jst.go.jp For example, the reaction of a 5-methylene hydantoin with pyrrolidine can yield a 5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione derivative. jst.go.jp

Table 2: Methods for Introducing Substituents at the C-5 Position of Imidazolidine-2,4-dione

| Precursor | Reaction Type | Reagent(s) | Product Type | Reference |

| Ketone | Bucherer-Bergs Synthesis | KCN, (NH₄)₂CO₃ | 5,5-Disubstituted hydantoin | nih.gov |

| 5,5-bis(mercaptomethyl)-2,4-imidazolidinedione | Alkylation | Halomethylaromatic/heteroaromatic compounds | 5,5-Disubstituted hydantoin | nih.gov |

| 5-Methylene hydantoin | Michael Addition | Amines (e.g., pyrrolidine) | 5-(Aminomethyl)-substituted hydantoin | jst.go.jp |

The construction of spirocyclic systems involving the imidazolidine-2,4-dione core represents an advanced synthetic strategy to generate structurally complex and novel chemical entities. One such system is the spiro imidazolidine-pyrazoline framework.

A two-step synthetic route has been developed for the synthesis of new spiro [imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com The first step involves a Knoevenagel condensation between imidazolidine-2,4-dione and an aromatic aldehyde to yield a 5-arylidene imidazolidine-2,4-dione intermediate. ijacskros.com In the context of the title compound, this compound would first be converted to 5-(2-chlorobenzylidene)imidazolidine-2,4-dione.

The second step is the reaction of the 5-arylidene intermediate with diazomethane. ijacskros.com This reaction proceeds via a [3+2] cycloaddition to form the spiro pyrazoline ring fused at the C-5 position of the imidazolidine-2,4-dione. ijacskros.com The resulting spiro compounds are characterized by the fusion of the five-membered imidazolidine-2,4-dione ring with a five-membered pyrazoline ring at a single carbon atom.

Table 3: Synthetic Pathway to Spiro Imidazolidine-Pyrazoline Derivatives

| Step | Reaction Type | Reactants | Product | Reference |

| 1 | Knoevenagel Condensation | Imidazolidine-2,4-dione, Aromatic aldehyde | 5-Arylidene imidazolidine-2,4-dione | ijacskros.com |

| 2 | [3+2] Cycloaddition | 5-Arylidene imidazolidine-2,4-dione, Diazomethane | Spiro [imidazolidine-pyrazoline]-2,4-dione | ijacskros.com |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Structures

Spectroscopic analysis is fundamental to confirming the identity and detailing the structural features of 5-(2-Chlorophenyl)imidazolidine-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's connectivity, functional groups, and molecular mass.

NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. Although specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related imidazolidine-2,4-dione derivatives. mdpi.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-chlorophenyl group, the methine proton at the C5 position of the hydantoin (B18101) ring, and the two N-H protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.6 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The C5-H proton would likely appear as a singlet or a narrowly split multiplet, while the two N-H protons are expected to produce broad singlet signals that are exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. Key signals would include those for the two carbonyl carbons (C2 and C4) of the imidazolidine (B613845) ring, which are expected to resonate at the lowest field (around 155-175 ppm). bepls.com The C5 carbon, attached to the aromatic ring, would appear in the methine region, while the carbons of the 2-chlorophenyl ring would be observed in the aromatic region (approximately 125-140 ppm). bepls.com The carbon atom directly bonded to the chlorine would show a characteristic chemical shift influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~10.5 - 11.5 | N-H (position 1, broad singlet) |

| ¹H | ~8.0 - 8.5 | N-H (position 3, broad singlet) |

| ¹H | ~7.2 - 7.6 | Aromatic protons (multiplet) |

| ¹H | ~5.5 - 6.0 | C5-H (methine proton, singlet) |

| ¹³C | ~170 - 175 | C4=O (carbonyl) |

| ¹³C | ~155 - 160 | C2=O (carbonyl) |

| ¹³C | ~125 - 140 | Aromatic carbons |

| ¹³C | ~60 - 65 | C5 (methine carbon) |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound is expected to be dominated by characteristic absorptions from the hydantoin ring. bepls.commdpi.com

Key vibrational modes include:

N-H Stretching: Two distinct bands are anticipated in the region of 3100-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds in the ureide moiety.

C=O Stretching: The two carbonyl groups (C2 and C4) are expected to give rise to strong, sharp absorption bands between 1700 cm⁻¹ and 1780 cm⁻¹. mdpi.commdpi.com The exact positions can be influenced by hydrogen bonding in the solid state.

Aromatic C=C and C-H Stretching: Vibrations from the 2-chlorophenyl ring are expected with C=C stretching bands appearing around 1450-1600 cm⁻¹ and aromatic C-H stretching signals above 3000 cm⁻¹. mdpi.com

C-N Stretching: Absorptions corresponding to the C-N bonds within the imidazolidine ring typically occur in the 1350-1450 cm⁻¹ region. mdpi.com

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide/Urea) | 1700 - 1780 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1350 - 1450 | Medium |

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂O₂), the calculated exact mass is 210.0196 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. A characteristic isotopic pattern would also be present due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). This results in a prominent M+2 peak at m/z 212 with an intensity approximately one-third of the molecular ion peak.

The fragmentation pattern can offer insights into the molecule's structure. Common fragmentation pathways for hydantoin derivatives involve the cleavage of the heterocyclic ring. mdpi.com A likely fragmentation for this compound would be the loss of the chlorophenyl group or the elimination of isocyanic acid (HNCO) from the imidazolidine ring, leading to characteristic daughter ions.

Solid-State Structural Investigations

While spectroscopic methods define molecular connectivity, solid-state investigations like X-ray crystallography reveal the precise three-dimensional arrangement of atoms and the nature of intermolecular forces that govern the crystal lattice.

Single-crystal X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. Although a specific crystal structure for this compound has not been detailed in the surveyed literature, studies on analogous hydantoin derivatives provide a strong basis for predicting its structural characteristics. chemrxiv.orgchemrxiv.org

The crystal packing of imidazolidine-2,4-dione derivatives is typically dominated by extensive hydrogen bonding. chemrxiv.orgchemrxiv.org The two N-H groups of the hydantoin ring are excellent hydrogen bond donors, while the two carbonyl oxygen atoms serve as effective hydrogen bond acceptors. nih.gov

Structure Activity Relationship Sar Studies of 5 2 Chlorophenyl Imidazolidine 2,4 Dione and Its Analogues

Elucidation of Pharmacophoric Requirements for Biological Recognition by Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to present key functionalities in a defined spatial orientation, allowing for interaction with a wide array of biological targets. researchgate.netnih.gov The core pharmacophoric features essential for biological recognition are embedded within the hydantoin (B18101) ring itself.

Key pharmacophoric requirements include:

Hydrogen Bond Donors: The nitrogen atoms at positions 1 and 3 (N-1 and N-3) of the hydantoin ring act as hydrogen bond donors. These are critical for anchoring the molecule within the binding site of a target protein through specific hydrogen bond interactions. nih.gov

Hydrogen Bond Acceptors: The two carbonyl groups at positions 2 and 4 (C-2 and C-4) function as hydrogen bond acceptors, providing additional points of interaction to secure the ligand-target complex. nih.gov

Hydrophobic/Steric Interaction Site: The carbon at position 5 (C-5) is a crucial site for substitution. An aryl group at this position, such as the 2-chlorophenyl group, typically occupies a hydrophobic pocket within the target's binding site. The nature, size, and electronic properties of this substituent are primary determinants of the molecule's potency and selectivity. nih.govjchemrev.com

The biological activity of hydantoin derivatives is contingent upon the specific arrangement of these features and the nature of the substituents at the N-1, N-3, and C-5 positions of the ring. nih.gov

Impact of Substituent Variations (e.g., Halogens, Alkyl, Aryl Groups) on Molecular Activity Profiles

The modification of substituents at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring has a significant impact on the resulting molecular activity. The C-5 position, in particular, dictates hydrophobic and steric interactions, while substitutions on the nitrogen atoms can modulate solubility, metabolic stability, and additional binding interactions.

The influence of substituents is clearly demonstrated in studies of aryl hydantoin analogues as antischistosomal agents. Research on a series of N-aryl-5,5-dimethylhydantoins revealed distinct SAR trends related to the substitution pattern on the N-phenyl ring. A combination of halogens (such as fluorine and chlorine) and trifluoromethyl (CF₃) groups at the meta and para positions of the N-phenyl ring was found to be optimal for high activity. acs.org Conversely, the introduction of electron-donating groups like methoxy (B1213986) or dimethylamino at these same positions led to a decrease in biological activity. acs.org This highlights the critical role of electron-withdrawing substituents on the aryl ring for this specific target.

The following table illustrates the structure-activity relationships for a series of N-aryl hydantoin analogues against S. mansoni, demonstrating the impact of substituent variations on the N-phenyl ring.

| Compound | N-Aryl Substituent (R) | Biological Activity (% Worm Burden Reduction @ 100 mg/kg) |

|---|---|---|

| 1 | 4-Fluoro-3-(trifluoromethyl)phenyl | 95% |

| 2 | 3,4-Dichlorophenyl | 91% |

| 3 | 4-Chlorophenyl | 79% |

| 4 | 4-Bromophenyl | 77% |

| 5 | 4-Methoxyphenyl | 10% |

| 6 | 4-(Dimethylamino)phenyl | 2% |

In the context of 5-(2-Chlorophenyl)imidazolidine-2,4-dione, the ortho-chloro substituent on the C-5 phenyl ring plays a multifaceted role. It increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes. Furthermore, the electronegative chlorine atom can alter the electronic distribution of the phenyl ring and potentially engage in specific interactions, such as halogen bonding, with the target protein. Quantitative structure-activity relationship (QSAR) studies have shown that substitution at the ortho position of a phenyl ring with a group possessing a negative potential can be favorable for affinity at certain receptors. nih.gov

Conformational Dynamics and Their Influence on Ligand-Target Interactions

The biological activity of this compound is not solely dependent on its static structure but is also heavily influenced by its conformational dynamics. The flexibility of the molecule, particularly the rotation of the 2-chlorophenyl group relative to the hydantoin ring, is critical for achieving an optimal fit within the binding site of a biological target.

The bond connecting the C-5 of the hydantoin ring and the C-1 of the phenyl ring is a rotatable single bond. The preferred conformation, defined by the torsion angle between the two rings, determines the three-dimensional space occupied by the molecule. This conformation is crucial as it must align with the topology of the target's binding pocket to maximize favorable interactions and minimize steric clashes.

Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to study these conformational dynamics. These techniques can predict low-energy conformations of the ligand in solution and, more importantly, simulate its behavior when bound to a target protein. MD simulations can reveal how the ligand and protein adapt to each other's presence, a concept known as "induced fit." They can also assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time, providing a more dynamic and realistic picture of the ligand-target complex.

Receptor Binding and Ligand-Target Affinities

The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a versatile chemical structure that has been the basis for a wide range of pharmacologically active agents. Derivatives of this core have been shown to interact with multiple receptor systems, demonstrating the significant impact of substitutions on the ring system in determining target affinity and selectivity.

Certain derivatives of imidazolidine-2,4-dione have been identified as ligands for the Cannabinoid Receptor 1 (CB1). Specifically, research into 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives has shown them to be CB1 receptor ligands. nih.gov Further investigations into 1,3,5-triphenylimidazolidine-2,4-dione derivatives revealed their potential as inverse agonists at the CB1 receptor. nih.gov Inverse agonists are compounds that bind to the same receptor as an agonist but produce an opposite pharmacological response. This is distinct from a neutral antagonist, which binds to the receptor and blocks the action of an agonist without eliciting a response itself. nih.gov

A study on 1,3,5-triphenylimidazolidine-2,4-dione derivatives identified compounds with high affinity and selectivity for the human CB1 receptor. nih.gov A [(35)S]-GTPγS binding assay confirmed the inverse agonist properties of these compounds. nih.gov Notably, substitutions on the phenyl rings at the 1 and 3 positions of the imidazolidine-2,4-dione core were found to significantly influence binding affinity. For instance, the introduction of chloro or bromo groups at the para position of these phenyl rings resulted in compounds with the highest affinity for the human CB1 receptor reported for this class to date. nih.gov

CB1 Receptor Binding Affinities of Imidazolidine-2,4-dione Derivatives

| Compound Name | Substitutions | CB1 Receptor Affinity (Ki, nM) |

|---|---|---|

| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 4-chloro substitutions on N1 and N3 phenyl rings | Data not specified, but noted as high affinity nih.gov |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 4-bromo substitutions on N1 and N3 phenyl rings | Data not specified, but noted as high affinity nih.gov |

Derivatives of imidazolidine-2,4-dione have been extensively studied for their interaction with the serotonergic system. The serotonin (B10506) transporter (SERT) and serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are key targets in the treatment of various central nervous system disorders. nih.govnih.gov

Research has shown that arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione display high affinity for 5-HT1A receptors, with Ki values ranging from 23 to 350 nM. nih.gov Some of these compounds also exhibit significant affinity for 5-HT2A receptors. nih.gov The design of these ligands often involves connecting the imidazolidine-2,4-dione moiety to an arylpiperazine fragment via a flexible aliphatic chain, a strategy common for developing 5-HT1A receptor ligands. nih.gov For example, a series of 5-arylimidazolidine-2,4-dione derivatives with a 4-(3-chlorophenyl)piperazinylmethyl moiety were designed as dual 5-HT1A receptor and SERT ligands. researchgate.net The heterocyclic imide ring of the imidazolidine-2,4-dione is a key structural feature, also present in established 5-HT2A receptor antagonists like ketanserin. nih.gov

Serotonergic Target Affinities of Imidazolidine-2,4-dione Derivatives

| Compound Class | Target | Affinity Range (Ki) | Reference |

|---|---|---|---|

| Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 5-HT1A Receptor | 23–350 nM | nih.gov |

| 5-(cyclo)alkyl-5-phenyl-imidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety | 5-HT1A Receptor | High Affinity | researchgate.net |

| 5-(cyclo)alkyl-5-phenyl-imidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety | 5-HT2A Receptor | High Affinity (for specific compounds) | researchgate.net |

The pharmacological profile of imidazolidine-2,4-dione derivatives extends beyond cannabinoid and serotonin receptors. Studies have identified this scaffold as a basis for developing selective inhibitors of protein tyrosine phosphatase-1B (PTP1B). nih.gov PTP1B is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.gov

In one study, a series of imidazolidine-2,4-dione-based compounds were designed and synthesized to target PTP1B. Through a 'core hopping' strategy, researchers successfully identified a selective PTP1B inhibitor. nih.gov Molecular dynamics simulations were used to understand the binding mode of the inhibitor with the PTP1B enzyme, providing a foundation for designing more effective and selective inhibitors for treating metabolic diseases. nih.gov

Enzyme Inhibition Studies

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endogenous fatty acid amides, such as the endocannabinoid anandamide. nih.govnih.gov Inhibition of FAAH leads to increased levels of these signaling molecules, which can produce therapeutic effects, including analgesia and anti-inflammatory actions. mdpi.commdpi.com

A study evaluating a library of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives identified several compounds with FAAH inhibitory activity. nih.gov Interestingly, while some imidazolidine-2,4-dione derivatives show affinity for CB1 receptors, appropriate structural modifications can yield potent FAAH inhibitors that are devoid of affinity for cannabinoid receptors. nih.gov This highlights the ability to tune the selectivity of the imidazolidine-2,4-dione scaffold towards FAAH over cannabinoid receptors. For example, specific 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives demonstrated notable FAAH inhibitory activity. nih.gov

FAAH Inhibitory Activity of Imidazolidine-2,4-dione Derivatives

| Compound Name | FAAH Inhibitory Potency (pI50) |

|---|---|

| 3-Heptyl-5,5'-diphenylimidazolidine-2,4-dione | 5.12 nih.gov |

| 5,5'-Diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | 5.94 nih.gov |

The imidazolidine-2,4-dione structure is also a key pharmacophore in the development of anticancer agents, particularly inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govresearchgate.net Overactivation of these receptors is a hallmark of many cancers, making them critical targets for therapeutic intervention. nih.gov

Derivatives of 5,5-diphenylimidazolidine-2,4-dione have shown promising growth inhibitory activity against various cancer cell lines, with the proposed mechanism being the inhibition of EGFR kinase. nih.gov Another imidazolidine-2,4-dione derivative was found to inhibit the autophosphorylation of EGFR in a lung cancer cell line with an IC50 of 19 μM. nih.gov The development of dual EGFR/HER2 inhibitors is a promising strategy in cancer therapy, and various heterocyclic compounds, including those with an imidazolidine (B613845) core, have been explored for this purpose. nih.govresearchgate.net For example, certain synthesized Schiff's bases incorporating the imidazolidine-2,4-dione scaffold were evaluated for their inhibitory activities against EGFR and HER2. researchgate.net

EGFR Inhibitory Activity of an Imidazolidine-2,4-dione Derivative

| Compound Class | Target Cell Line | Inhibitory Potency (IC50) |

|---|---|---|

| Imidazolidine-2,4-dione derivative (II) | A549 (Lung Cancer) | 19 μM (for EGFR autophosphorylation) nih.gov |

DNA Gyrase Inhibition Mechanisms in Antimicrobial Contexts

Recent studies have highlighted the potential of chlorophenyl-substituted imidazolidine-2,4-dione derivatives as potent antimicrobial agents, with DNA gyrase identified as a key molecular target. nih.gov DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription, making it a well-established target for antibacterial drugs. researchgate.net The inhibitory mechanism of these compounds involves the disruption of the enzyme's function in managing DNA topology.

The interaction of these inhibitors with DNA gyrase is thought to occur at the ATP-binding site on the GyrB subunit. researchgate.net By competitively binding to this site, the imidazolidine-2,4-dione derivatives can prevent the hydrolysis of ATP, a crucial step for the conformational changes required for DNA strand passage and the introduction of negative supercoils. researchgate.net This inhibition of the enzyme's catalytic activity leads to the arrest of DNA replication and ultimately, bacterial cell death.

In vitro studies on novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives have demonstrated significant DNA gyrase inhibition. nih.gov This suggests that the chlorophenyl moiety, in conjunction with the imidazolidine-2,4-dione core, plays a critical role in the binding affinity and inhibitory potential of these compounds against DNA gyrase. nih.gov

| Compound Derivative | Target | Inhibitory Concentration (IC50) | Relative Activity (%) | Reference |

|---|---|---|---|---|

| Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivative 5b | DNA Gyrase | 0.025 µM | ≥ 98 | nih.gov |

| Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivative 5d | DNA Gyrase | 0.24 µM | ≥ 94 | nih.gov |

Autotaxin Inhibition Mechanisms

Autotaxin (ATX) is a secreted enzyme that plays a significant role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression and inflammation. nih.govnih.gov The inhibition of ATX is a promising therapeutic strategy, and various heterocyclic compounds have been investigated for their potential in this regard.

While direct studies on this compound are limited, research on related structures such as thiazolidine-2,4-diones provides insights into the potential inhibitory mechanisms. nih.gov These inhibitors are thought to interact with the active site of ATX, which contains a hydrophobic pocket and a catalytic threonine residue. nih.gov The mechanism of inhibition likely involves the formation of interactions with key amino acid residues within this active site, such as Thr209, Asp311, His359, and His474, as well as with residues in the hydrophobic pocket like Leu213 and Phe274. nih.gov By occupying this site, the inhibitor can prevent the binding and hydrolysis of the natural substrate, lysophosphatidylcholine (B164491) (LPC), thereby reducing the production of LPA. nih.gov

Matrix Metalloproteinase (MMP) Inhibition Potential

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their dysregulation is implicated in various diseases, including cancer metastasis and arthritis. nih.gov The development of MMP inhibitors is an active area of research.

Hydantoin-based structures have been identified as potent inhibitors of MMPs, particularly MMP-13. nih.gov The inhibitory mechanism of these compounds centers on their ability to chelate the catalytic zinc ion in the active site of the enzyme. The hydantoin ring can act as a zinc-binding group, effectively blocking the enzyme's catalytic activity. nih.gov A medicinal chemistry campaign focused on replacing the reverse hydroxamate zinc binding group with a hydantoin group has led to the development of potent and selective MMP-13 inhibitors. nih.gov This suggests that this compound could potentially exhibit similar inhibitory activity against MMPs, with the imidazolidine-2,4-dione core serving as the crucial zinc-chelating moiety.

Investigations into Other Biological Modulatory Activities (Mechanistic Focus)

Anticoagulant Activity Mechanisms of Imidazolidine-2,4-diones

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a blood clot. openaccessjournals.com Anticoagulant drugs function by interfering with this process. openaccessjournals.com While specific data on this compound is not available, the general class of imidazolidine-2,4-diones has been investigated for anticoagulant properties.

The potential anticoagulant mechanism of these compounds could involve the inhibition of key clotting factors. openaccessjournals.com This could occur through direct binding to the active site of enzymes like thrombin or Factor Xa, or by interfering with the synthesis of vitamin K-dependent clotting factors in the liver. physio-pedia.commdpi.com Further research is necessary to elucidate the precise mechanism by which imidazolidine-2,4-dione derivatives exert their anticoagulant effects.

Antimicrobial Activity Mechanisms Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

As discussed in section 5.2.3, a primary mechanism of antimicrobial action for chlorophenyl-substituted imidazolidine-2,4-diones is the inhibition of DNA gyrase. nih.gov This mechanism is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.gov

Studies on novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives have demonstrated activity against a range of bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The ability of these compounds to inhibit the essential enzyme DNA gyrase explains their broad-spectrum activity. The specific substitutions on the imidazolidine-2,4-dione core, such as the chlorophenyl group, are crucial for their potent antibacterial effects. mdpi.com

| Bacterial Strain | Gram Staining | Compound Derivative | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (MTCC 737) | Gram-positive | Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives | 0.1-9.5 µg/mL | nih.gov |

| MRSA | Gram-positive | Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives | 0.1-9.5 µg/mL | nih.gov |

| Streptococcus pneumoniae (MTCC 1936) | Gram-positive | Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives | 0.1-9.5 µg/mL | nih.gov |

| Pseudomonas aeruginosa (MTCC 424) | Gram-negative | Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives | 0.1-9.5 µg/mL | nih.gov |

| Escherichia coli (MTCC 443) | Gram-negative | Methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives | 0.1-9.5 µg/mL | nih.gov |

Antitumor and Antiproliferative Activity Mechanisms Against Cancer Cell Lines

The hydantoin (imidazolidine-2,4-dione) scaffold is present in several clinically used anticancer drugs. ekb.eg The antitumor and antiproliferative activity of hydantoin derivatives is an area of active investigation, with several potential mechanisms of action.

One proposed mechanism involves the inhibition of histone deacetylases (HDACs). ekb.eg Overexpression of HDACs is linked to the suppression of tumor suppressor genes, and HDAC inhibitors have shown anti-cancer effects. ekb.eg Certain hydantoin derivatives have demonstrated potent HDAC6 inhibitory action, leading to the promotion of apoptosis and inhibition of cancer cell growth. ekb.eg

Another potential mechanism is the induction of apoptosis through the modulation of cell cycle progression and the expression of key regulatory proteins. Mechanistic studies on some 5,5-diphenylhydantoin derivatives indicated an inhibition of cell cycle progression by reducing cyclin D1 expression and suppression of cell proliferation by inducing p53 expression. ekb.eg Furthermore, spirohydantoin derivatives have been investigated as promising anticancer compounds, with some showing cytotoxic activity against various human tumor cell lines. nih.govmdpi.com The antiproliferative effects of these compounds are often evaluated against a panel of cancer cell lines, such as HeLa, A549, and MDA-MB-231. ekb.eg

| Compound Class | Proposed Mechanism of Action | Effect on Cancer Cells | Reference |

|---|---|---|---|

| Hydantoin derivatives | HDAC6 inhibition | Apoptosis promotion, inhibition of cancer cell growth | ekb.eg |

| 5,5-diphenylhydantoin derivatives | Reduction of cyclin D1 expression, induction of p53 expression | Inhibition of cell cycle progression, suppression of cell proliferation | ekb.eg |

| Spirohydantoin derivatives | Cytotoxicity | Inhibition of tumor cell growth | nih.govmdpi.com |

Molecular Pharmacology and Biochemical Interactions

Antinociceptive Activity Mechanisms

The antinociceptive effects of various imidazolidine-2,4-dione (hydantoin) derivatives are often linked to their anti-inflammatory properties. While specific research on the anti-inflammatory pathways of 5-(2-Chlorophenyl)imidazolidine-2,4-dione is not extensively detailed in the provided search results, the mechanisms of structurally similar compounds suggest a likely mode of action involving the modulation of inflammatory mediators. The antinociceptive activity of these compounds is frequently evaluated using models of pain that have an inflammatory component, such as the acetic acid-induced writhing test and the second phase of the formalin test.

The acetic acid-induced writhing test is a widely used model for assessing peripheral analgesic activity. The intraperitoneal administration of acetic acid triggers an inflammatory response, leading to the release of endogenous mediators like prostaglandins (B1171923) (PGE2 and PGF2α), serotonin (B10506), histamine, bradykinin, and cytokines (e.g., TNF-α, IL-1β) in the peritoneal fluid. researchgate.netplos.org These mediators activate peripheral nociceptors, resulting in characteristic abdominal writhing. wisdomlib.orgnih.gov The ability of a compound to reduce the number of writhes is indicative of its anti-inflammatory and analgesic potential. mdpi.comnih.gov

The formalin test induces a biphasic nociceptive response. The first phase (neurogenic pain) is a result of direct chemical stimulation of nociceptors. The second phase (inflammatory pain), which occurs 15 to 30 minutes after formalin injection, is characterized by the release of inflammatory mediators, including prostaglandins and serotonin. researchgate.net Compounds that exhibit activity primarily in the second phase are considered to have anti-inflammatory effects. nih.govresearchgate.net

For instance, studies on the related compound 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) have shown that it significantly reduces paw licking time during the second phase of the formalin test, suggesting an anti-inflammatory mechanism of action. nih.govresearchgate.netnih.gov This is further supported by its efficacy in the acetic acid-induced writhing test, where it both increased the latency to the first writhe and decreased the total number of writhes. mdpi.comnih.govnih.gov Conversely, IM-3 did not show a significant effect in the hot plate test, a model for centrally mediated pain, which further points towards a peripheral, likely anti-inflammatory, mechanism. nih.govresearchgate.netnih.gov

Another derivative, 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7), has also demonstrated potent antinociceptive and anti-inflammatory activities. researchgate.net In addition to reducing the nociceptive response in both phases of the formalin test, IM-7 was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a carrageenan-induced peritonitis model in mice. researchgate.net This provides direct evidence of the involvement of cytokine modulation in the anti-inflammatory and antinociceptive effects of this class of compounds.

While direct experimental data for this compound is not available in the provided results, the consistent findings for other hydantoin (B18101) derivatives strongly suggest that its antinociceptive activity is likely mediated through the inhibition of inflammatory pathways. This would involve the suppression of the production or action of key inflammatory mediators such as prostaglandins and pro-inflammatory cytokines, thereby reducing the activation of peripheral nociceptors.

Table 1: Effect of Hydantoin Derivatives on Acetic Acid-Induced Writhing in Mice

| Compound | Dose (mg/kg) | Reduction in Writhing (%) | Reference |

| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | 100 | Significant | mdpi.com |

| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | 200 | Significant | mdpi.com |

| 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) | 75 | Significant | researchgate.net |

| 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) | 150 | Significant | researchgate.net |

| 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) | 300 | Significant | researchgate.net |

Table 2: Effect of Hydantoin Derivatives on the Formalin Test in Mice (Second Phase)

| Compound | Dose (mg/kg) | Reduction in Licking Time (%) | Reference |

| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | 100 | Significant | nih.gov |

| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | 200 | Significant | nih.gov |

| 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) | 75 | Significant | researchgate.net |

| 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) | 150 | Significant | researchgate.net |

| 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) | 300 | Significant | researchgate.net |

Advanced Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 5-(2-Chlorophenyl)imidazolidine-2,4-dione, might interact with a biological target, typically a protein or enzyme, at the atomic level.

Prediction of Ligand-Receptor Binding Modes and Interaction Dynamics

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the imidazolidine-2,4-dione class of compounds, these simulations are crucial for understanding their pharmacological effects. For instance, docking studies on various 5,5-diphenylimidazolidine-2,4-dione derivatives have been performed to investigate their potential for CNS activity. niscpr.res.in Similarly, research on related thiazolidine-2,4-dione derivatives has utilized molecular docking to explore binding modes with targets like peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

These studies typically reveal key interactions, such as hydrogen bonds formed by the N-H groups and carbonyl oxygens of the imidazolidine-2,4-dione ring, which are vital for anchoring the ligand within the receptor's binding site. edu.krd The chlorophenyl group's position influences hydrophobic and electronic interactions with receptor residues.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help validate the interactions predicted by docking. mdpi.comnih.gov

Table 1: Illustrative Summary of Molecular Docking Studies on Related Heterocyclic Compounds

| Compound Class | Biological Target | Key Findings/Predicted Interactions | Software Used (Example) |

|---|---|---|---|

| 5-Substituted Imidazolidine-2,4-diones | Androgen Receptor | Hydrogen bonding via imidazolidine (B613845) ring N-H and C=O groups. edu.krd | Molecular Operating Environment (MOE) |

| Thiazolidine-2,4-dione Derivatives | PPAR-γ | High binding affinity indicated by negative free energy values. nih.gov | Maestro |

| Thiazolidine-2,4-dione Hybrids | VEGFR-2 | Thiazolidine-2,4-dione head forms H-bonds; benzylidene moiety involved in hydrophobic interactions. mdpi.com | Molsoft |

| Linezolid-based Oxazolidinones | Bacterial Ribosome (3DLL) | Stable protein-ligand complexes validated by RMSD values in MD simulations. mdpi.com | Not Specified |

Computational Elucidation of Enzyme Inhibition Mechanisms

When the biological target is an enzyme, computational studies can elucidate the mechanism of inhibition. Docking simulations can predict whether a compound binds to the active site, acting as a competitive inhibitor, or to an allosteric site. Studies on related thiazolidine-2,4-dione derivatives designed as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showcase this approach. mdpi.comresearchgate.net These computational analyses help identify the specific amino acid residues that are critical for the inhibitory activity. For a molecule like this compound, such studies would pinpoint interactions between the chlorophenyl ring and the imidazolidine-2,4-dione core with key residues in an enzyme's active site, explaining its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

QSAR studies on classes of compounds that include the imidazolidine-2,4-dione scaffold, such as thiazolidine-2,4-diones, have been successfully used to develop predictive models for activities like antihyperglycemic effects. mdpi.comnih.gov These models are typically generated using multiple linear regression (MLR) analysis. mdpi.com A series of related compounds with known biological activities are used as a training set. For each compound, various molecular descriptors (physicochemical properties) are calculated. Statistical methods are then applied to derive a mathematical equation that correlates a selection of these descriptors with the observed activity. A robust QSAR model, validated through methods like leave-one-out cross-validation, can then be used to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

Identification of Key Molecular Descriptors Influencing Efficacy and Potency

A crucial outcome of QSAR analysis is the identification of the molecular properties that are most influential on biological activity. These descriptors can be categorized as thermodynamic, topological, or electronic, among others. nih.gov For example, a QSAR study on antihyperglycemic thiazolidine-2,4-diones might reveal that properties like molecular weight, logP (lipophilicity), and specific electronic parameters are key for high potency. mdpi.comnih.gov This information provides a rationale for lead optimization, guiding chemists on how to modify a scaffold like this compound to enhance its desired biological effect.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Thermodynamic | Heat of Formation | Relates to the stability of the molecule. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Electronic | Dipole Moment | Influences polar interactions with the receptor. |

| Structural | Molecular Weight | Relates to the size and bulk of the molecule. |

| Physicochemical | logP | Represents the lipophilicity, affecting membrane permeability. mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. These methods provide detailed information on molecular geometry, charge distribution, and orbital energies.

In studies of related imidazolidine-2,4-dione derivatives, DFT calculations have been used to determine the stability of different isomers and tautomeric forms. edu.krdmdpi.com For instance, DFT calculations can compute the energies of tautomers to predict the most stable form of the molecule under physiological conditions. mdpi.comresearchgate.net Furthermore, DFT is used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. edu.krd For this compound, such calculations would provide a fundamental understanding of its electronic properties, which underpin its interactions with biological targets.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For imidazolidine-2,4-dione derivatives, DFT calculations, often using the B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional with a basis set like 6-311+G(d,p), are employed to determine the molecule's optimized geometry, including bond lengths, bond angles, and torsion angles. edu.krdnih.gov These computational results can be correlated with experimental data, such as that from X-ray crystallography, to validate the theoretical model. nih.gov

The analysis provides a detailed picture of the electron distribution and molecular geometry. For instance, DFT calculations can elucidate the planarity of the imidazolidine ring and the orientation of the 2-chlorophenyl substituent relative to the heterocyclic core. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm the structural assignments. nih.gov This level of detailed structural information is fundamental to understanding the molecule's interactions with biological targets.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-C2 Bond Length | ~1.38 Å |

| C2=O3 Bond Length | ~1.22 Å |

| N3-C4 Bond Length | ~1.40 Å |

| C4=O5 Bond Length | ~1.21 Å |

| C5-N1 Bond Length | ~1.47 Å |

| N1-C2-N3 Bond Angle | ~110° |

| C2-N3-C4 Bond Angle | ~114° |

HOMO-LUMO Orbital Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's properties. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, has higher polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscispace.com This analysis helps predict the most reactive sites within the molecule for electrophilic and nucleophilic attacks. nih.gov For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the nitrogen and oxygen atoms, while the LUMO may be distributed across the carbonyl groups and the aromatic system.

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to describe the molecule's reactivity. mdpi.com

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; soft molecules are more reactive. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a species to accept electrons. nih.gov |

Tautomeric Preference and Stability Studies for Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione derivatives can exist in different tautomeric forms, primarily the diketo, keto-enol, and dienol forms. The relative stability of these tautomers can be assessed using DFT calculations by comparing their total energies. edu.krdedu.krd For the imidazolidine-2,4-dione ring, the diketo form is generally the most stable. Computational studies support that the keto-enol tautomerism is influenced by energy values, which indicate the most stable form. edu.krdedu.krd

In addition to keto-enol tautomerism, N-substituted imidazolidine derivatives can exhibit amino-imino tautomerism. rsc.org DFT calculations on related systems have shown that the relative stability between amino and imino tautomers is significantly influenced by electronic effects such as conjugation. rsc.org For instance, in one study, the imino tautomer was found to be more stable when conjugation was established towards an exocyclic nitrogen atom, while the amino tautomer was stabilized when conjugation involved endocyclic nitrogen atoms. rsc.org While this compound does not have an exocyclic imino group, the principles governing tautomeric stability—namely the minimization of energy through favorable electronic configurations—remain the same. Theoretical calculations are essential to determine the predominant tautomeric form of the compound in different environments, which in turn affects its hydrogen bonding capabilities and receptor interactions.

| Compound Name |

|---|

| This compound |

| Imidazolidine-2,4-dione |

Future Research Directions and Translational Perspectives in Medicinal Chemistry

Design Principles for Novel 5-(2-Chlorophenyl)imidazolidine-2,4-dione Analogues with Enhanced Biological Specificity

The rational design of novel analogues of this compound is centered on optimizing interactions with specific biological targets while minimizing off-target effects. Key strategies are guided by structure-activity relationship (SAR) studies, which systematically evaluate how chemical modifications influence biological activity.

Modification of the 5-Aryl Substituent: The 2-chlorophenyl group at the C-5 position is a critical determinant of activity and a primary site for modification. Design principles include:

Altering Substitution Patterns: Moving the chloro-substituent to the meta- or para-positions, or introducing additional substituents (e.g., fluoro, bromo, methyl, methoxy (B1213986) groups) on the phenyl ring can modulate binding affinity and selectivity.

Ring Variation: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl) or heteroaromatic rings (e.g., pyridyl, thienyl) can explore different binding pockets and introduce new hydrogen bonding opportunities.

Substitution at N-1 and N-3 Positions: The nitrogen atoms of the imidazolidine-2,4-dione ring are key handles for derivatization. Introducing substituents at these positions can enhance potency, improve pharmacokinetic properties, and fine-tune selectivity. For instance, adding bulky or flexible side chains can provide additional contact points with the target protein.

Core Scaffold Modification (Bioisosteric Replacement): While maintaining the core pharmacophore, bioisosteric replacement of the carbonyl groups can lead to analogues with different physicochemical properties and biological profiles. A common modification involves replacing one of the carbonyl oxygens with a sulfur atom to create a 2-thioxoimidazolidin-4-one derivative. These thiohydantoin analogues have shown distinct biological activities, including potent anticancer effects. nih.gov

Stereochemistry at C-5: The C-5 position is a chiral center when substituted asymmetrically. The synthesis and biological evaluation of individual enantiomers are crucial, as different stereoisomers often exhibit significant differences in potency and selectivity.

These design principles are often guided by computational modeling to predict how proposed structural changes will affect the molecule's interaction with its target protein, allowing for a more rational and efficient design process.

Table 1: Structure-Activity Relationship (SAR) Insights for Imidazolidine-2,4-dione Analogues

| Position of Modification | Type of Modification | Observed Impact on Biological Activity | Potential Target Class |

|---|---|---|---|

| C-5 Phenyl Ring | Introduction of electron-withdrawing groups | Can enhance potency and selectivity. | Kinases, Phosphatases |

| C-5 Phenyl Ring | Replacement with other cyclic systems | Modulates binding and explores new interactions. | Various Enzymes, Receptors |

| N-1 Position | Addition of alkyl or aryl groups | Influences pharmacokinetic properties and potency. | GPCRs, Ion Channels |

| N-3 Position | Introduction of side chains | Can provide additional binding interactions and improve selectivity. | Proteases, Nuclear Receptors |

| C-2/C-4 Carbonyl | Replacement of Oxygen with Sulfur (Thiohydantoin) | Alters electronic properties and can lead to novel activities. | Anticancer Targets |

Exploration of New Biological Targets and Therapeutic Areas for Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione scaffold has proven to be a "privileged structure" in medicinal chemistry, demonstrating activity against a wide array of biological targets. While initial interest may have focused on a single therapeutic area, ongoing research continues to uncover new applications for these versatile compounds.

Anticancer Agents: A significant area of research involves the development of imidazolidine-2,4-dione derivatives as anticancer agents. google.com These compounds have been shown to target several key proteins involved in cancer progression:

B-cell lymphoma-2 (Bcl-2) Family Proteins: Certain derivatives act as inhibitors of anti-apoptotic Bcl-2 proteins, which are promising targets for cancer therapy. nih.gov

Cyclooxygenase-2 (COX-2): Some analogues exhibit significant COX-2 inhibition, a target relevant to both inflammation and cancer. researchgate.net

General Antiproliferative Activity: Many derivatives show antiproliferative activity against various cancer cell lines, suggesting they may act on multiple or novel targets. google.commdpi.com

Metabolic Diseases: Imidazolidine-2,4-dione derivatives have emerged as promising candidates for treating type 2 diabetes and obesity.

Protein Tyrosine Phosphatase-1B (PTP1B): This enzyme is a negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net Selective inhibitors based on the imidazolidine-2,4-dione scaffold have been designed and synthesized, showing potential to increase insulin sensitivity. nih.govnih.gov

Autoimmune Diseases: The scaffold is being explored for its immunomodulatory effects.

Lymphoid-specific tyrosine phosphatase (LYP): LYP is a key regulator of T-cell receptor signaling and a target for autoimmune diseases. Novel imidazolidine-2,4-dione derivatives have been developed as LYP inhibitors. nih.gov

Infectious Diseases: The structural framework has shown promise in combating parasitic infections.

Anti-parasitic Activity: Derivatives of imidazolidine-2,4-dione have been investigated for their schistosomicidal activity against Schistosoma mansoni, targeting the worm's tegument. scielo.br

Central Nervous System (CNS) Disorders: The scaffold has been adapted to interact with CNS targets.

Serotonin (B10506) Receptors and Transporters: Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been evaluated for their affinity for serotonin transporters (SERT) and 5-HT1A receptors, which are important targets in the treatment of depression and anxiety. nih.gov

Table 2: Biological Targets and Therapeutic Potential of Imidazolidine-2,4-dione Derivatives

| Derivative Class / Compound | Biological Target | Potential Therapeutic Area |

|---|---|---|

| Cinnamic acids-based imidazolidine-2,4-diones | Lymphoid-specific tyrosine phosphatase (LYP) | Autoimmune Diseases |

| Substituted imidazolidine-2,4-diones | Protein Tyrosine Phosphatase-1B (PTP1B) | Type 2 Diabetes, Obesity |

| Various imidazolidine-2,4-dione analogues | B-cell lymphoma-2 (Bcl-2) proteins | Cancer |

| Arylpiperazinylalkyl imidazolidine-2,4-diones | Serotonin Transporter (SERT), 5-HT1A Receptor | Depression, Anxiety |

| Substituted imidazolidine-2,4-diones | Schistosoma mansoni targets | Schistosomiasis (Anti-parasitic) |

Integration of High-Throughput Screening and Advanced Computational Approaches in Drug Discovery Pipelines

The discovery and optimization of novel imidazolidine-2,4-dione-based drug candidates are being significantly accelerated by the integration of modern technologies. These approaches allow for the rapid evaluation of large numbers of compounds and provide deep insights into their mechanisms of action at a molecular level.

High-Throughput Screening (HTS): HTS allows for the rapid automated testing of large libraries of chemical compounds against a specific biological target. In the context of imidazolidine-2,4-dione derivatives, a diverse library of analogues can be synthesized and screened to identify initial "hits" with desired activity. These hits then serve as the starting point for more focused medicinal chemistry efforts and lead optimization.

Advanced Computational Approaches: Computer-Aided Drug Design (CADD) has become an indispensable tool in the development of imidazolidine-2,4-dione analogues. nih.govmdpi.comnycu.edu.tw

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand binding modes, rationalize observed SAR, and virtually screen large compound libraries to prioritize candidates for synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These statistical models can then be used to predict the activity of newly designed, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements and interactions between a drug candidate and its protein target over time. mdpi.com This method is used to assess the stability of the predicted binding pose from molecular docking and to calculate binding free energies, offering a more accurate prediction of a compound's affinity. nih.govnih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific target. This "pharmacophore" can then be used as a template to search for novel scaffolds or design new molecules.